molecular formula C12H21NO B1518569 2-(Azepan-1-yl)cyclohexan-1-one CAS No. 1157735-52-8

2-(Azepan-1-yl)cyclohexan-1-one

Cat. No.: B1518569
CAS No.: 1157735-52-8
M. Wt: 195.3 g/mol
InChI Key: IJRYZNMWTAVFKX-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.3 g/mol. It is a cyclic ketone featuring an azepane ring attached to the cyclohexanone moiety. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with azepane under specific conditions. One common method is the nucleophilic substitution reaction where cyclohexanone is treated with azepane in the presence of a strong base, such as sodium hydride (NaH), to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Azepan-1-yl)cyclohexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound to form corresponding oxo derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation Products: Formation of carboxylic acids or esters.

  • Reduction Products: Formation of cyclohexanol derivatives.

  • Substitution Products: Formation of various substituted cyclohexanones.

Scientific Research Applications

2-(Azepan-1-yl)cyclohexan-1-one has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

2-(Azepan-1-yl)cyclohexan-1-one is structurally similar to other cyclohexanone derivatives, such as 2-(1-cyclohexenyl)cyclohexanone. its unique azepane ring imparts distinct chemical properties and reactivity compared to other compounds in this class.

Comparison with Similar Compounds

  • 2-(1-Cyclohexenyl)cyclohexanone

  • Cyclohexanone derivatives with different substituents

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Properties

IUPAC Name

2-(azepan-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12-8-4-3-7-11(12)13-9-5-1-2-6-10-13/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRYZNMWTAVFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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